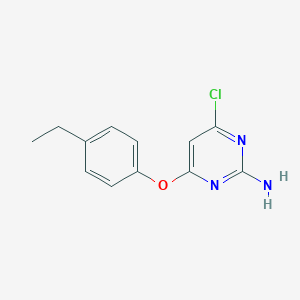![molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2](/img/structure/B186815.png)
2-[(Carboxymethyl)sulfanyl]nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Carboxymethyl)sulfanyl]nicotinic acid, also known as CMNA, is a compound used for proteomics research . It has a molecular formula of C8H7NO4S and a molecular weight of 213.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-[(Carboxymethyl)sulfanyl]nicotinic acid is represented by the formula C8H7NO4S . The average mass is 213.210 Da and the monoisotopic mass is 213.009583 Da .科学的研究の応用
Production and Industrial Applications
Nicotinic acid, a component of 2-[(Carboxymethyl)sulfanyl]nicotinic acid, is used in various industries. Industrially, it is primarily produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid. New ecological methods for producing nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, are being explored to meet the needs of green chemistry and minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Nicotinic Acid Conversion in Plants
Research on the conversion of nicotinic acid in plants has been conducted. A study involving the administration of [2,3,7-14C] nicotinic acid to tobacco plants in hydroponic culture revealed insights into the conversion of nicotinic acid into nicotine, contributing to our understanding of plant biochemistry and metabolism (Scott, 1967).
Receptor Binding and Pharmacology
Research into the binding of nicotinic acid to receptors, such as GPR109A, has been explored to understand its lipid-lowering effects. This includes the identification of receptors that mediate the anti-lipolytic effect of nicotinic acid, which is significant in understanding its pharmacological profile (Tunaru et al., 2003).
Chemical Synthesis and Derivatives
The development of novel sulfanilyl amino acids and dipeptides derived from compounds like nicotinic acid highlights the ongoing research in synthesizing new chemical entities. Such studies are crucial for expanding the range of compounds with potential therapeutic or industrial applications (El-Sayed, 2007).
特性
IUPAC Name |
2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLTYOUJNZLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352976 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carboxymethyl)sulfanyl]nicotinic acid | |
CAS RN |
325704-15-2 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)









![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)